5-[(4-Methoxyphenyl)methylamino]-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[(4-Methoxyphenyl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a naphthalene moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methoxyphenyl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzylamine with a naphthalene derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Methoxyphenyl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-{[(4-Methoxyphenyl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 5-{[(4-methoxyphenyl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(Naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
Uniqueness
5-{[(4-Methoxyphenyl)methyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxazole ring and the naphthalene moiety enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H17N3O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H17N3O2/c1-26-17-11-9-15(10-12-17)14-24-22-20(13-23)25-21(27-22)19-8-4-6-16-5-2-3-7-18(16)19/h2-12,24H,14H2,1H3 |
InChI Key |
XVJROJCRXOOIIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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